Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-
Description
Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzoyl group and a thioxo moiety. This compound is structurally characterized by the presence of a fused triazol-3-yl ring system, which is stabilized by tautomeric equilibria between NH and SH forms . Its synthesis typically involves cyclocondensation reactions of carbohydrazides with thiocyanate salts under acidic conditions, as demonstrated in the preparation of related 1,2,4-triazole derivatives . The compound exhibits notable biological activities, including antibacterial and antifungal properties, particularly against Staphylococcus aureus, Mycobacterium luteum, and Candida tenuis at low concentrations .
Properties
CAS No. |
72828-79-6 |
|---|---|
Molecular Formula |
C16H12N4O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(4-benzoyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C16H12N4O2S/c21-13(11-7-3-1-4-8-11)17-15-18-19-16(23)20(15)14(22)12-9-5-2-6-10-12/h1-10H,(H,19,23)(H,17,18,21) |
InChI Key |
QQDVLOBKDOIASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=S)N2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Isothiocyanate and Hydrazine Reaction
One common route starts with benzoyl isothiocyanate reacting with hydrazine or benzoylhydrazine in a suitable solvent such as dry acetone or ethanol under reflux conditions. This reaction forms thiosemicarbazide intermediates, which upon cyclization yield the 1,2,4-triazole ring with a thioxo group at position 5.
- Reaction conditions: Heating equimolar amounts of benzoyl isothiocyanate and benzoylhydrazine in dry acetone for 4 hours under reflux.
- Isolation: The product precipitates upon cooling, filtered, dried, and recrystallized from ethanol.
- Yield: Typically around 78-81%.
- Characterization: IR spectra show characteristic C=S stretching vibrations near 1260-1320 cm⁻¹; 1H NMR confirms aromatic and NH protons; mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (~324 g/mol for the target compound).
Cyclization Using Acid Catalysis
Cyclization of thiosemicarbazide intermediates to form the triazole ring can be promoted by acid catalysts such as concentrated sulfuric acid or acetic anhydride under reflux.
- Procedure: The thiosemicarbazide intermediate is heated with concentrated H₂SO₄ or acetic anhydride for several hours.
- Outcome: Formation of the 4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazole ring system.
- Purification: The product is isolated by filtration and recrystallization from benzene or ethanol.
- Yields: Around 70-80% reported.
- Spectroscopic evidence: IR bands for C=O (benzoyl) around 1680-1700 cm⁻¹, C=S around 1260-1320 cm⁻¹, and NH stretching near 3400 cm⁻¹.
Alternative Routes via Malononitrile and Alkylation
Some studies describe the synthesis of benzamide-based triazole derivatives via reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH in ethanol, followed by alkylation with alkyl halides and reaction with hydrazine.
- Step 1: Benzoyl isothiocyanate reacts with malononitrile under basic conditions (KOH/EtOH).
- Step 2: Alkylation with methyl iodide or other alkyl halides.
- Step 3: Reaction with hydrazine to form the triazole ring.
- Advantages: This method allows structural diversity by varying alkyl groups.
- Characterization: Confirmed by 1H NMR, IR, mass spectrometry, and sometimes X-ray crystallography.
Condensation with Phenyl Isothiocyanate
Another approach involves condensation of hydrazide derivatives with phenyl isothiocyanate in ethanol to form thiosemicarbazide intermediates, which then cyclize to thiadiazole or triazole derivatives.
- Cyclization: Achieved by heating with concentrated sulfuric acid.
- Result: Formation of benzamide derivatives with heterocyclic rings containing sulfur and nitrogen.
- Spectral data: IR and NMR confirm the presence of C=S, NH, and aromatic groups.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Yields: Most methods yield the target compound or close analogs in the range of 70-85%, indicating efficient synthetic routes.
- Spectroscopic Confirmation: IR spectroscopy consistently shows characteristic C=S stretching bands (1260-1320 cm⁻¹) and C=O bands (1680-1700 cm⁻¹). 1H NMR spectra confirm aromatic protons and NH groups, with chemical shifts consistent with the heterocyclic structure.
- Mass Spectrometry: Molecular ion peaks correspond well with the calculated molecular weight (~324.4 g/mol for Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-).
- Elemental Analysis: Found values closely match calculated percentages for C, H, N, and S, confirming purity and correct composition.
- Crystallography: Some derivatives have been characterized by X-ray crystallography, confirming the triazole ring formation and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- has been investigated for its potential in treating various diseases due to its biological activity:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzamide have been tested against different cancer cell lines, demonstrating varying degrees of cytotoxicity and apoptosis induction .
- Antimicrobial Properties : The thiazole moiety present in the structure has been linked to antimicrobial activity. Research indicates that modifications to the benzamide structure can enhance its efficacy against bacterial and fungal pathogens .
- Antitubercular Activity : Similar compounds have shown promising results against Mycobacterium tuberculosis, suggesting that benzamide derivatives may contribute to new treatments for tuberculosis .
Agricultural Applications
In addition to medicinal uses, benzamide derivatives are being explored for agricultural applications:
- Pesticides and Herbicides : The compound's structural features may allow it to function as a pesticide or herbicide by interfering with specific biochemical pathways in pests or weeds.
- Plant Growth Regulators : Research indicates potential for these compounds to act as growth regulators in plants, enhancing crop yield and resistance to stress .
Case Studies
Several studies highlight the effectiveness of benzamide derivatives in various applications:
These case studies illustrate the versatility and potential of benzamide derivatives in both medicinal and agricultural fields.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,2,4-triazole derivatives with diverse biological and chemical properties. Key analogues include:
Spectral and Tautomeric Properties
- NH/SH Tautomerism : Observed in the target compound via $ ^1H $-NMR, with distinct signals for NH (13.37 ppm) and SH (1.94 ppm) protons. The intensity ratio (0.57:0.43) confirms equilibrium between tautomeric forms .
- Comparative NMR Data : Analogues like Rip-B lack tautomerism, showing simpler spectra with methoxy protons at ~3.8 ppm and aromatic protons at 6.7–7.5 ppm .
Crystallographic and Computational Studies
- Structural Refinement : SHELXL and SHELXTL are widely used for crystallographic analysis of triazole derivatives, including the target compound. These programs enable precise determination of tautomeric states and hydrogen-bonding networks .
- Docking Studies : The trifluoromethyl-benzamide analogue exhibits strong binding to PanK (ΔG = −9.2 kcal/mol), whereas the target compound lacks sufficient hydrophobicity for comparable protein interactions .
Research Findings and Implications
- Structure-Activity Relationships: The benzoyl group in the target compound enhances antimicrobial activity but reduces solubility compared to pyrrolidinone derivatives. Fluorination or methoxy substitution improves pharmacokinetics but complicates synthesis .
- Tautomeric Influence: The NH/SH equilibrium in the triazole core may modulate reactivity and binding to microbial enzymes, a feature absent in non-thioxo analogues like Rip-B .
Biological Activity
Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- (CAS No. 72828-79-6) is a compound with notable biological activities, primarily in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₄O₂S |
| Molecular Weight | 324.357 g/mol |
| Density | 1.39 g/cm³ |
| LogP | 2.8916 |
| PSA | 119.17 Å |
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets:
- Antitumor Activity : Research indicates that benzamide derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The thiazole moiety in the compound enhances its interaction with cellular targets involved in cancer progression .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer pathways. For instance, it has shown potential as a RET kinase inhibitor, which is significant in the treatment of certain cancers .
- Anti-inflammatory Properties : Some studies suggest that benzamide derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
1. Antitumor Effects
A study involving various benzamide derivatives demonstrated that compounds similar to N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- exhibited significant cytotoxicity against different cancer cell lines. The IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL for effective compounds, indicating strong potential for further development as anticancer agents .
2. Enzyme Activity
In vitro assays have shown that this compound can effectively inhibit RET kinase activity at both molecular and cellular levels. This inhibition correlates with reduced cell proliferation in RET-driven tumors, suggesting its utility in targeted cancer therapies .
3. Pharmacological Studies
In vivo studies have highlighted the anti-inflammatory properties of related benzamide compounds. For example, derivatives were found to reduce inflammation markers significantly in animal models, indicating their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
